4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(2-methyl-4-nitrophenyl)-4-oxobutanamide
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Overview
Description
4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYL-4-NITROPHENYL)-4-OXOBUTANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazone linkage and multiple functional groups
Preparation Methods
The synthesis of 4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYL-4-NITROPHENYL)-4-OXOBUTANAMIDE typically involves the reaction of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This intermediate is then reacted with N-(2-methyl-4-nitrophenyl)-4-oxobutanamide under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The hydrazone linkage can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. .
Scientific Research Applications
4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYL-4-NITROPHENYL)-4-OXOBUTANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage allows it to form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, the nitro and hydroxyl groups can participate in redox reactions, affecting cellular pathways and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds include other hydrazone derivatives and nitro-substituted aromatic compounds. For example:
N′-[bis(2-hydroxyphenyl)methylidene]pyridine-4-carbohydrazide: Similar in structure but with a pyridine ring instead of a nitrophenyl group.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and is used in similar applications. The uniqueness of 4-{2-[(E)-1-(2-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-N~1~-(2-METHYL-4-NITROPHENYL)-4-OXOBUTANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H18N4O5 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
N'-[(E)-(2-hydroxyphenyl)methylideneamino]-N-(2-methyl-4-nitrophenyl)butanediamide |
InChI |
InChI=1S/C18H18N4O5/c1-12-10-14(22(26)27)6-7-15(12)20-17(24)8-9-18(25)21-19-11-13-4-2-3-5-16(13)23/h2-7,10-11,23H,8-9H2,1H3,(H,20,24)(H,21,25)/b19-11+ |
InChI Key |
UFSBTTQZDKXDMN-YBFXNURJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)N/N=C/C2=CC=CC=C2O |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CCC(=O)NN=CC2=CC=CC=C2O |
Origin of Product |
United States |
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